3-Chloro-4-(3-chlorobenzyloxy)aniline
Description
3-Chloro-4-(3-chlorobenzyloxy)aniline is a substituted aniline derivative featuring a benzyloxy group at the para position of the aniline ring, with chlorine substituents at the 3-position of both the benzyloxy moiety and the aniline core. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to optimize pharmacological properties such as solubility, bioavailability, and target binding affinity.
Properties
Molecular Formula |
C13H11Cl2NO |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
3-chloro-4-[(3-chlorophenyl)methoxy]aniline |
InChI |
InChI=1S/C13H11Cl2NO/c14-10-3-1-2-9(6-10)8-17-13-5-4-11(16)7-12(13)15/h1-7H,8,16H2 |
InChI Key |
VNNSRWJAJCQYHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the benzyloxy/phenoxy group significantly influence molecular weight, polarity, and solubility. Key analogs and their properties are summarized below:
Notes:
- Solubility Trends : Chlorine and trifluoromethyl groups increase hydrophobicity, reducing water solubility. Fluorine substituents (e.g., 3-F) moderately improve solubility in polar solvents like DMSO .
- Bioactivity: The 3-chlorobenzyloxy analog is hypothesized to target enzymes like Plasmodium falciparum enoyl-ACP reductase (PfENR), similar to 3-chloro-4-(4-chlorophenoxy)aniline . However, hybridizing such compounds with polar moieties (e.g., sarcosine) can paradoxically reduce efficacy (ED₅₀: 6.49 mg/kg for hybrid vs. 3.61 mg/kg for standalone 3-chloro-4-(4-chlorophenoxy)aniline) due to solubility limitations .
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-4-(3-chlorobenzyloxy)aniline, and how is the product characterized?
A widely validated method involves a two-step synthesis:
Condensation : React 1-(chloromethyl)-3-chlorobenzene with 2-chloro-4-nitrophenol using potassium carbonate as a base catalyst in polar aprotic solvents (e.g., DMF) at 80–100°C .
Reduction : Reduce the nitro intermediate using Fe/NH4Cl in ethanol/water under reflux (yield: 82%) .
Q. Characterization Methods :
Q. How is the purity of 3-Chloro-4-(3-chlorobenzyloxy)aniline assessed in research settings?
Purity is evaluated using:
- Chromatography : HPLC or UHPLC with UV detection (λ = 254 nm) to quantify impurities .
- Spectroscopy : 1H-NMR integration for proton ratio consistency and mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]+ = 279.1) .
- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values .
Advanced Research Questions
Q. What challenges arise in scaling up the synthesis of 3-Chloro-4-(3-chlorobenzyloxy)aniline, and how are they addressed?
Key Challenges :
- Byproduct Formation : Competing etherification or over-reduction during Fe/NH4Cl reduction.
- Catalyst Efficiency : K2CO3 may require optimization for larger batches to prevent incomplete condensation.
Q. Solutions :
- Process Monitoring : Use in situ IR spectroscopy to track nitro group reduction and avoid over-reduction .
- Catalyst Screening : Test alternatives like Cs2CO3 for improved reactivity in bulky substrates .
Q. How do structural modifications of 3-Chloro-4-(3-chlorobenzyloxy)aniline influence its biological activity in drug discovery?
Derivatives of this compound are used as intermediates in kinase inhibitors (e.g., EGFR/HER2). Modifications include:
Q. How can researchers resolve contradictions in spectroscopic data for 3-Chloro-4-(3-chlorobenzyloxy)aniline analogs?
Discrepancies in NMR or MS data often stem from:
- Regioisomeric Impurities : Incorrect substitution patterns due to competing reaction pathways.
- Solvent Artifacts : Residual DMSO-d6 in NMR samples may obscure peaks.
Q. Methodological Approach :
Q. What role does 3-Chloro-4-(3-chlorobenzyloxy)aniline play in multi-step synthetic pathways for anticancer agents?
This compound is a key intermediate in synthesizing:
Q. Synthetic Workflow Example :
Condensation → 2. Reduction → 3. Coupling with quinazoline scaffolds → 4. Functionalization (e.g., borylation for Suzuki reactions) .
Q. How do researchers compare the reactivity of 3-Chloro-4-(3-chlorobenzyloxy)aniline with its fluorinated analogs?
Fluorinated analogs (e.g., 3-Chloro-4-(3-fluorobenzyloxy)aniline) exhibit:
Q. Experimental Comparison :
Q. What computational tools are used to model the crystal structure of 3-Chloro-4-(3-chlorobenzyloxy)aniline derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
